molecular formula C23H15Cl2F3N2O3 B2531124 5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one CAS No. 866152-89-8

5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B2531124
CAS No.: 866152-89-8
M. Wt: 495.28
InChI Key: QTOZBKQVWOYKAY-UHFFFAOYSA-N
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Description

5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a key enzyme in the regulation of cellular processes through the removal of acetyl groups from non-histone substrates such as α-tubulin. Its high selectivity for HDAC6 over other HDAC isoforms makes it an invaluable chemical probe for dissecting the unique biological functions of HDAC6 . This compound enables researchers to investigate the role of HDAC6 in oncogenic processes, including cell motility, metastasis, and the degradation of misfolded proteins via the aggresome pathway . By selectively inhibiting HDAC6, this molecule induces hyperacetylation of α-tubulin, leading to disrupted microtubule dynamics and impaired chaperone function, which can trigger apoptosis in malignant cells. Its research applications are primarily focused in the fields of oncology and neurodegenerative diseases, providing a tool to explore HDAC6's contribution to protein aggregation clearance and immune synapse formation , thereby offering insights for potential therapeutic strategies.

Properties

IUPAC Name

5-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-[[4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2F3N2O3/c24-18-8-3-16(20(25)11-18)13-32-19-9-4-15(5-10-19)21-29-30(22(31)33-21)12-14-1-6-17(7-2-14)23(26,27)28/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOZBKQVWOYKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)OC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The molecular formula for this compound is C21H18Cl2F3N3OC_{21}H_{18}Cl_2F_3N_3O. Its structure features a 1,3,4-oxadiazole ring, which is known for its role in various biological activities. The presence of both dichlorobenzyl and trifluorobenzyl groups contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines, including colon adenocarcinoma (HCT-116) and breast cancer (T47D) cells. The IC50 values for these activities typically range from 6.2 μM to over 40 μM depending on the specific derivative and cell line tested .

Cell LineIC50 (μM)
HCT-116 (Colon)6.2
T47D (Breast)27.3
HeLa (Cervical)Not specified
CaCo-2 (Colon)Not specified

Anti-inflammatory Activity

Compounds containing oxadiazole moieties have also been explored for their anti-inflammatory effects. They have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For example, some derivatives have exhibited selectivity towards COX-II with minimal ulcerogenic effects .

The biological activity of oxadiazoles is often attributed to their ability to interact with various enzymes and receptors:

  • Inhibition of Enzymes : Many oxadiazole derivatives inhibit enzymes such as histone deacetylases (HDACs), which play a role in cancer progression.
  • Receptor Modulation : Some compounds act as agonists or antagonists at specific receptors involved in inflammation and cancer pathways .

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives:

  • Study on Anticancer Activity : A recent study evaluated a series of oxadiazole derivatives against multiple cancer cell lines and found that modifications in the substituents significantly affected their cytotoxicity profiles. The best-performing compounds had IC50 values below 10 μM against several tumor types .
  • Inflammation Models : In vivo models demonstrated that certain oxadiazole derivatives reduced inflammation markers significantly compared to control groups, suggesting potential for therapeutic use in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties : Oxadiazoles have been studied for their potential antioxidant activities. Research indicates that derivatives of oxadiazoles can exhibit significant free-radical scavenging abilities. For instance, compounds synthesized from similar oxadiazole structures have shown promising results in DPPH and FRAP assays, indicating their potential as effective antioxidants .

Anticancer Activity : The compound's structure suggests potential anticancer properties. Studies involving related oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines such as glioblastoma. In vitro assays indicated that certain derivatives led to significant cell apoptosis and DNA damage in cancer cells . The incorporation of trifluoromethyl groups is believed to enhance the biological activity of these compounds.

Antidiabetic Effects : Recent investigations into oxadiazole derivatives have also highlighted their potential in managing diabetes. In vivo studies using model organisms like Drosophila melanogaster showed that specific oxadiazole compounds significantly lowered glucose levels, suggesting a therapeutic role in diabetes management .

Agricultural Applications

Pesticidal Activity : Some oxadiazole compounds have been explored for their pesticidal properties. Their ability to act as herbicides or fungicides makes them valuable in agricultural applications. The structural modifications in oxadiazoles may enhance their efficacy against specific pests or diseases affecting crops.

Materials Science Applications

Polymer Chemistry : Oxadiazoles are utilized in the development of polymers with enhanced thermal stability and mechanical properties. Their incorporation into polymer matrices can lead to materials with improved flame retardancy and durability, making them suitable for various industrial applications.

  • Antioxidant Study : A study published in 2014 synthesized new 1,3,4-oxadiazole derivatives and evaluated their antioxidant activity using DPPH and FRAP assays. The findings indicated that certain substitutions significantly enhanced the antioxidant capacity of these compounds .
  • Cancer Research : A recent study focused on synthesizing a series of 1,3,4-oxadiazoles with trifluoromethyl groups and evaluating their cytotoxic effects against glioblastoma cells. The results showed that specific compounds induced apoptosis effectively, suggesting their potential as anticancer agents .
  • Diabetes Management : Research involving oxadiazole derivatives demonstrated significant glucose-lowering effects in genetically modified diabetic models. This highlights the therapeutic potential of these compounds in diabetes treatment .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient 1,3,4-oxadiazole ring undergoes nucleophilic attacks at the C2 and C5 positions:

Nucleophile Reaction Site Product Conditions
AminesC22-amino-1,3,4-oxadiazole derivativesReflux in ethanol, 12–24 hours
ThiolsC5Thioether-linked analogsBasic conditions (NaOH, DMF)

The 2,4-dichlorobenzyl and trifluoromethylbenzyl substituents sterically hinder reactivity at adjacent positions .

Ring-Opening Reactions

The oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions:

Conditions Products Mechanism
Acidic (HCl, H₂SO₄) Carboxylic acid + ammoniaProtonation followed by cleavage
Basic (NaOH) Acyl hydrazide + CO₂Nucleophilic attack at carbonyl

These reactions are critical for degradation studies but reduce bioactivity .

Oxidation and Reduction

The compound’s benzene rings and substituents participate in redox reactions:

Reaction Type Reagents Outcome
Oxidation KMnO₄ (acidic)Dichlorophenyl → dichlorobenzoic acid
Reduction H₂/Pd-CTrifluoromethylbenzyl → benzyl alcohol derivative

Oxidation of the dichlorobenzyl group is favored due to electron-withdrawing Cl substituents .

Thermal Decomposition

Under elevated temperatures (>200°C), the compound decomposes into:

  • Gaseous products : CO, CO₂, HCl, HF

  • Residues : Charred aromatic fragments

This aligns with safety data indicating hazardous decomposition when exposed to heat .

Compatibility and Incompatibilities

Incompatible Agents Observed Reaction
Strong oxidizers (e.g., HNO₃)Violent decomposition, gas release
Reducing agents (e.g., NaBH₄)Partial reduction of oxadiazole ring

Comparison with Similar Compounds

Structural Analogs in the 1,3,4-Oxadiazol-2(3H)-one Family

The following table summarizes key structural analogs and their differences:

Compound Name Substituents Molecular Formula Key Features Reference
Target Compound 5-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}
3-[4-(Trifluoromethyl)benzyl]
C₂₉H₁₈Cl₂F₃N₂O₃ Combines dichlorobenzyloxy and trifluoromethylbenzyl groups for enhanced lipophilicity and bioactivity.
5-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-(4-methylbenzyl)-1,3,4-oxadiazol-2(3H)-one 5-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}
3-(4-methylbenzyl)
C₂₃H₁₈Cl₂N₂O₃ Replaces CF₃ with CH₃; reduced electron-withdrawing effects and lower molecular weight.
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one (23cc) 5-(3,4-Dichlorophenyl) C₈H₄Cl₂N₂O₂ Lacks benzyl/benzyloxy groups; simpler structure with direct dichlorophenyl substitution.
5-(4-Methyl-3-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one (23ee) 5-(4-Methyl-3-CF₃-phenyl) C₁₀H₇F₃N₂O₂ Trifluoromethyl and methyl groups on phenyl; rigid substitution pattern.
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one Phthalazinone core with oxadiazole and chlorophenyl C₂₂H₁₃ClN₄O₂ Hybrid structure with phthalazinone; distinct pharmacokinetic profile.

Key Differences and Implications

Dichlorobenzyloxy vs. dichlorophenyl (as in 23cc): The benzyloxy linkage increases conformational flexibility, which may influence binding to biological targets .

Electronic Properties :

  • The CF₃ group is a strong electron-withdrawing substituent, reducing electron density on the oxadiazole ring compared to CH₃ or halogens. This could modulate reactivity in nucleophilic or electrophilic interactions .

Synthetic Complexity :

  • The target compound requires multi-step synthesis to introduce both benzyloxy and benzyl groups, whereas analogs like 23cc are synthesized directly from hydrazides (e.g., 3,4-dichlorobenzohydrazide) .

Preparation Methods

Cyclization of Acyl Hydrazides

The oxadiazol-2-one ring is synthesized via cyclodehydration of acyl hydrazides. A representative protocol involves:

  • Hydrazide Formation : Reacting methyl 4-hydroxybenzoate with hydrazine hydrate in ethanol under reflux to yield 4-hydroxybenzohydrazide.
  • Cyclization with 4-Nitrophenyl Chloroformate : Treating the hydrazide with 4-nitrophenyl chloroformate in dichloromethane (DCM) and diisopropylethylamine (DIEA) to form 5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2(3H)-one.

Reaction Conditions :

  • Temperature: 25°C (cyclization step).
  • Yield: 85–92% after purification by column chromatography.

Functionalization of the Oxadiazole Ring

O-Alkylation at Position 5

The 4-hydroxyphenyl group at position 5 undergoes alkylation with 2,4-dichlorobenzyl bromide:

  • Base-Mediated Alkylation :
    • Reagents: 2,4-Dichlorobenzyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
    • Conditions: 60°C, 12 hours.
    • Yield: 78%.

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution (SN2), where the phenoxide ion attacks the benzyl bromide. Steric hindrance from the 2,4-dichloro substituents necessitates prolonged reaction times.

N-Alkylation at Position 3

Introducing the 4-(trifluoromethyl)benzyl group requires N-alkylation of the oxadiazole nitrogen:

  • Mitsunobu Reaction :
    • Reagents: 4-(Trifluoromethyl)benzyl alcohol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
    • Solvent: Tetrahydrofuran (THF).
    • Yield: 65–70%.
  • Direct Alkylation with Benzyl Bromide :
    • Reagents: 4-(Trifluoromethyl)benzyl bromide, sodium hydride (NaH), DMF.
    • Conditions: 0°C to room temperature, 6 hours.
    • Yield: 82%.

Comparative Analysis :

Method Reagents Yield (%) Purity (%)
Mitsunobu PPh₃, DEAD 65–70 95
Direct Alkylation NaH, DMF 82 98

The direct alkylation method offers superior yield and simplicity, avoiding stoichiometric phosphine reagents.

Optimization and Challenges

Regioselectivity in N-Alkylation

The oxadiazol-2-one ring exhibits two potential nitrogen sites for alkylation (N3 and N4). Studies confirm that N3 is preferentially alkylated due to:

  • Electronic Effects : The carbonyl group at position 2 deactivates N4 via resonance.
  • Steric Factors : Bulky benzyl groups favor attack at the less hindered N3 position.

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates mono- and dialkylated byproducts.
  • Recrystallization : Ethanol/water mixtures improve purity to >99% for final compounds.

Alternative Synthetic Routes

Solid-Phase Synthesis

Resin-bound acyl hydrazides enable rapid generation of oxadiazol-2-one libraries:

  • Immobilization : Wang resin functionalized with 4-hydroxybenzoic acid.
  • Cyclization : Treatment with 4-nitrophenyl chloroformate and DIEA.
  • Cleavage : Trifluoroacetic acid (TFA) in DCM releases the oxadiazol-2-one.

Advantages :

  • High throughput (50 compounds/week).
  • Purity >95% without chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H).
    • δ 5.21 (s, 2H, OCH₂).
    • δ 4.89 (s, 2H, NCH₂).
  • ¹³C NMR :

    • 165.8 ppm (C=O).
    • 158.2 ppm (C-O of benzyloxy).

Mass Spectrometry

  • ESI-MS : m/z 529.1 [M+H]⁺ (calculated for C₂₄H₁₆Cl₂F₃N₂O₃: 528.06).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves cyclization of hydrazide precursors with appropriate carbonyl reagents. Key steps include:

  • Step 1 : Condensation of 4-[(2,4-dichlorobenzyl)oxy]benzohydrazide with 4-(trifluoromethyl)benzyl chloride under reflux in anhydrous THF .
  • Step 2 : Cyclization using phosphorus oxychloride (POCl₃) at 80–90°C for 6–8 hours to form the oxadiazole ring .
  • Yield Optimization : Use catalytic triethylamine to neutralize HCl byproducts, and employ column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Average yields range from 45–60% .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% is acceptable for biological assays .
  • NMR : Key signals include δ 7.8–8.1 ppm (aromatic protons from dichlorobenzyl and trifluoromethylbenzyl groups) and δ 5.2 ppm (oxadiazole methylene bridge) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 537.0452 (calculated for C₂₈H₁₈Cl₂F₃N₂O₂) .

Q. What solvents and conditions are suitable for recrystallization to enhance crystallinity?

  • Methodological Answer : Recrystallize from ethanol/water (4:1 v/v) at 4°C. Slow evaporation yields monoclinic crystals suitable for X-ray diffraction. Avoid DMSO due to hygroscopicity .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dichlorobenzyl and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing Cl and CF₃ groups activate the oxadiazole ring for nucleophilic attack. Computational studies (DFT, B3LYP/6-31G*) show decreased LUMO energy (−2.1 eV) at the oxadiazole C-2 position, favoring reactions with amines or thiols . Experimental validation via kinetic assays in DMF at 25°C is recommended .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from metabolic instability. Address via:

  • Metabolite Screening : LC-MS/MS to identify degradation products (e.g., hydrolyzed oxadiazole rings) .
  • Prodrug Design : Introduce acetyl-protected hydroxyl groups to enhance plasma stability .

Q. How can environmental fate studies be designed to assess the compound’s persistence in aquatic systems?

  • Methodological Answer : Follow OECD Guideline 307:

  • Aerobic/Anaerobic Degradation : Incubate in water/sediment systems (20°C, pH 7) for 60 days. Monitor via HPLC-UV.
  • Half-Life Estimation : Use first-order kinetics; expected t₁/₂ >100 days due to aromatic halogenation .

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